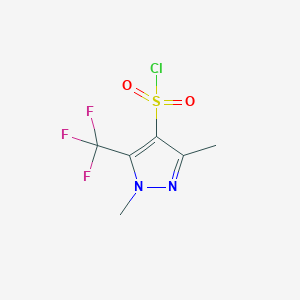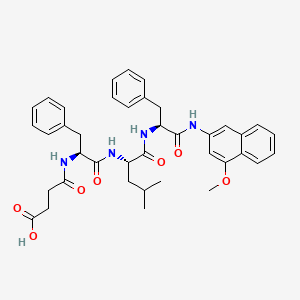![molecular formula C14H18N4O4 B1412399 methyl 3-amino-1-isopentyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 2205311-45-9](/img/structure/B1412399.png)
methyl 3-amino-1-isopentyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Übersicht
Beschreibung
Methyl 3-amino-1-isopentyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, also known as MIPNPC, is a small molecule that has been studied for its potential applications in the field of medicinal chemistry. This molecule is a member of the pyrrolo[2,3-b]pyridine family, which is known for its ability to form strong covalent bonds with other molecules. MIPNPC has been studied for its potential use as an anti-tumor agent, as well as for its potential to inhibit the growth of certain bacteria. In addition, MIPNPC has been studied for its ability to act as an enzyme inhibitor and for its potential to be used in the synthesis of other molecules.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Research has explored the synthesis of various pyrrole and pyridine derivatives, including amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, demonstrating significant antineoplastic activity in models of L1210 leukemia. The development of these compounds highlights the potential for creating new therapeutic agents with antitumor properties (Liu et al., 1992).
Advanced Organic Synthesis Techniques
- Novel synthetic routes have been developed for the efficient and regioselective synthesis of substituted pyrroles, enabling precise control over the introduction of various functional groups. This research opens up new possibilities for the design and synthesis of complex organic molecules with potential applications in drug discovery and material science (Misra et al., 2007).
Structural and Mechanistic Studies
- Investigations into the structural aspects of related compounds, such as nickel(II) and copper(II) complexes of tetradentate unsymmetrical Schiff base ligands, have provided insights into positional isomerism within these systems. Such studies are crucial for understanding the electronic and geometric factors that influence the reactivity and stability of metal-organic frameworks (Chattopadhyay et al., 2006).
Antimicrobial Activity
- Research into the antimicrobial activity of pyridine and triazole derivatives has shown that these compounds exhibit considerable efficacy against various bacterial strains and yeasts. This line of inquiry is particularly relevant in the search for new antibiotics and antifungal agents to combat resistant pathogens (Abu-Youssef et al., 2010).
Eigenschaften
IUPAC Name |
methyl 3-amino-1-(3-methylbutyl)-5-nitropyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-8(2)4-5-17-12(14(19)22-3)11(15)10-6-9(18(20)21)7-16-13(10)17/h6-8H,4-5,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQCYHCTHFYTBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=C(C2=C1N=CC(=C2)[N+](=O)[O-])N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(1-tetra-hydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea](/img/structure/B1412317.png)

![3,6-Bis[(chlorocarbonyl)oxy]hexahydrofuro-[3,2-b]furan](/img/structure/B1412321.png)
![rel-(1R,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1412324.png)
![Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1412325.png)

![Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate](/img/structure/B1412329.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylamine](/img/structure/B1412331.png)

![1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)-](/img/structure/B1412333.png)

![Thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1412337.png)
